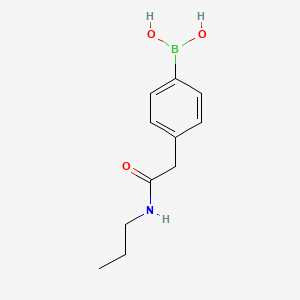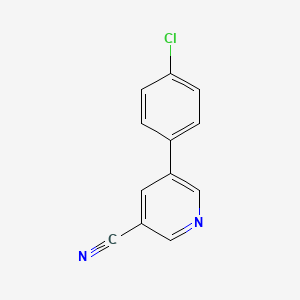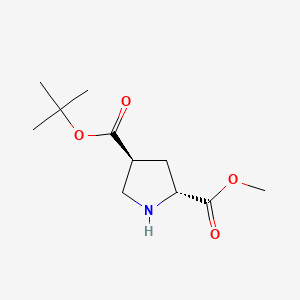
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylate, also known as Boc-L-proline methyl ester, is a chemical compound widely used in scientific research. It is a proline derivative that has been synthesized using various methods.
Mecanismo De Acción
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester acts as a proline analogue and can mimic the conformation of proline in peptides. It can also form hydrogen bonds with the backbone of peptides, leading to the stabilization of the peptide conformation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to inhibit the activity of various proteases, including trypsin, chymotrypsin, and elastase.
Biochemical and Physiological Effects:
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been shown to have various biochemical and physiological effects. It can inhibit the activity of proteases, leading to the inhibition of protein degradation. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has also been shown to have anti-inflammatory and immunomodulatory effects. It can inhibit the production of pro-inflammatory cytokines and promote the production of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has several advantages for lab experiments. It is easy to synthesize and has high purity and stability. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be used as a chiral auxiliary in asymmetric synthesis and as a building block for the synthesis of peptides and peptidomimetics. However, (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has some limitations, including its high cost and limited solubility in some solvents.
Direcciones Futuras
There are several future directions for the research of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester. One direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the synthesis of new bioactive compounds using (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester as a building block. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can also be used as a ligand in catalysis, and further research can be conducted to explore its potential in this area. Finally, the biological activity of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester and its derivatives can be further investigated to identify new therapeutic targets.
Métodos De Síntesis
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester can be synthesized using different methods, including the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with diazomethane, and the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methanol and sulfuric acid. The most commonly used method is the reaction of (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee with methyl chloroformate, which yields (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester in high yield and purity.
Aplicaciones Científicas De Investigación
(2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester is widely used in scientific research as a building block for the synthesis of peptides and peptidomimetics. It is also used as a chiral auxiliary in asymmetric synthesis and as a ligand in catalysis. (2R,4S)-methyl 4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylatee methyl ester has been used in the synthesis of various bioactive compounds, including protease inhibitors, antimicrobial agents, and anticancer drugs.
Propiedades
IUPAC Name |
4-O-tert-butyl 2-O-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-9(13)7-5-8(12-6-7)10(14)15-4/h7-8,12H,5-6H2,1-4H3/t7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOXUBLFSMVCK-JGVFFNPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1C[C@@H](NC1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719280 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1253792-86-7 |
Source


|
| Record name | 4-tert-Butyl 2-methyl (2R,4S)-pyrrolidine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


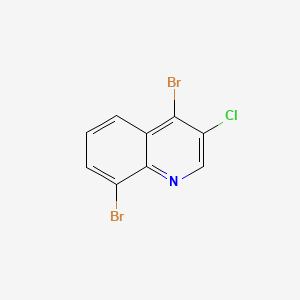
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B581077.png)
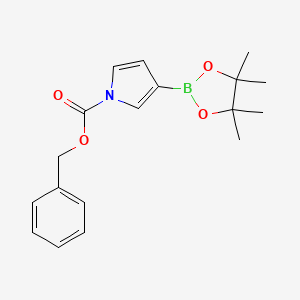

![5-Bromo-1H-pyrazolo[3,4-B]pyrazin-3-amine](/img/structure/B581082.png)
